4-(Trifluoromethoxy)benzoyl chloride
Overview
Description
4-(Trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H4ClF3O2. It is a clear, colorless to pink liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both the trifluoromethoxy group and the benzoyl chloride moiety, making it valuable in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzoyl chloride typically involves the reaction of benzoyl chloride with trifluoromethanol. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The mixture is usually heated at low temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to maintain anhydrous conditions and control the reaction temperature. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Trifluoromethoxy)benzoic acid.
Reduction: The compound can be reduced to form 4-(Trifluoromethoxy)benzyl alcohol under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous base.
Reduction Conditions: Reduction reactions often require reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 4-(Trifluoromethoxy)benzamide, 4-(Trifluoromethoxy)benzyl alcohol, and 4-(Trifluoromethoxy)thiobenzoic acid can be formed.
Hydrolysis Product: 4-(Trifluoromethoxy)benzoic acid.
Reduction Product: 4-(Trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
4-(Trifluoromethoxy)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: this compound is employed in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzoyl chloride is primarily based on its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The trifluoromethoxy group enhances the electrophilicity of the benzoyl chloride, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the trifluoromethoxybenzoyl moiety into target molecules .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethoxy)benzoic acid
- 4-(Trifluoromethoxy)benzyl alcohol
Comparison: 4-(Trifluoromethoxy)benzoyl chloride is unique due to the presence of both the trifluoromethoxy group and the benzoyl chloride moiety. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, 4-(Trifluoromethyl)benzoyl chloride lacks the oxygen atom in the trifluoromethoxy group, resulting in different reactivity and applications. Similarly, 4-(Trifluoromethoxy)benzoic acid and 4-(Trifluoromethoxy)benzyl alcohol have different functional groups, leading to variations in their chemical behavior and uses .
Properties
IUPAC Name |
4-(trifluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKKOFJYPRJFIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190293 | |
Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36823-88-8 | |
Record name | 4-Trifluoromethoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36823-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036823888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethoxy)benzoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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